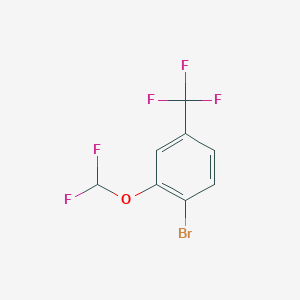
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(difluoromethoxy)benzene” is represented by the SMILES notation: C1=CC=C(C(=C1)OC(F)F)Br .Physical and Chemical Properties Analysis
The compound “1-Bromo-2-(difluoromethoxy)benzene” has a molecular weight of 223.02 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
The research by Schlosser and Castagnetti (2001) explores the use of 1-bromo-2-(trifluoromethoxy)benzene and related compounds in generating arynes, which can be trapped in situ with furan to produce naphthalenes. This method facilitates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to yield various derivates, showcasing the potential of these compounds in synthetic organic chemistry. This process involves the generation of phenyllithium intermediates from 1-bromo-(trifluoromethoxy)benzenes, which upon temperature manipulation, can lead to the formation of different arynes, indicating the versatility of these compounds in complex synthetic routes (Schlosser & Castagnetti, 2001).
Synthesis of (Trifluoromethyl)benzenes and -pyridines
Volle and Schlosser (2002) demonstrated the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives as Diels-Alder components, leading to the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. This research highlights the synthetic utility of (trifluoromethyl)benzene derivatives in constructing complex molecules, contributing to the field of organofluorine chemistry. The approach offers a pathway to synthesize trifluoromethyl-substituted phthalates, benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids, emphasizing the role of these compounds in developing new materials and molecules with potential applications in various domains (Volle & Schlosser, 2002).
Sodium Dithionite Initiated Coupling
Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) explored a unique sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene, leading to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study opens up new possibilities for the use of 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene and related compounds in creating materials with potential applications in medicinal chemistry, materials science, and beyond. The structure of the synthesized compound was confirmed through various spectroscopic methods and X-ray crystal analysis, showcasing the method's effectiveness in constructing complex molecules (Dmowski et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSUBVCEBLPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-20-4 |
Source


|
| Record name | 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



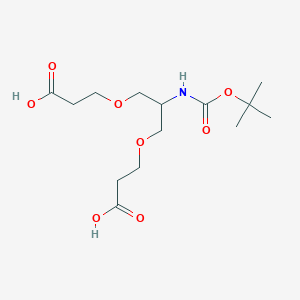
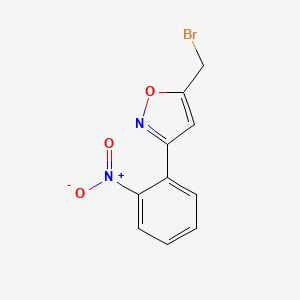
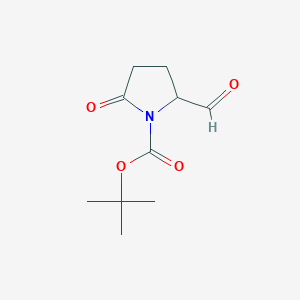
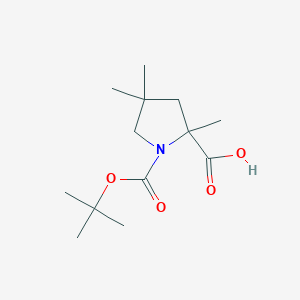
![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)



![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
